1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide
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Overview
Description
1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide typically involves multiple steps. The process begins with the preparation of the starting materials, which include 3-chloro-4-methylbenzyl chloride and N-ethylpyrrolidine. These reactants undergo a series of chemical reactions, including nucleophilic substitution and sulfonation, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide can be compared with other similar compounds, such as:
- 3-chloro-4-methylphenyl isocyanate
- 4-chloro-3-methylphenol
- 4-chloro-3-methylbenzyl chloride
These compounds share structural similarities but differ in their chemical properties and applications
Properties
IUPAC Name |
1-[(3-chloro-4-methylphenyl)methyl]-N-ethylpyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-3-16-20(18,19)13-6-7-17(10-13)9-12-5-4-11(2)14(15)8-12/h4-5,8,13,16H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEUMJCWSUNPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)CC2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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